molecular formula C8H14N2O3 B2486606 (4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide CAS No. 1035456-32-6

(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide

Cat. No.: B2486606
CAS No.: 1035456-32-6
M. Wt: 186.211
InChI Key: VIYJNVFQWJAIMR-NKWVEPMBSA-N
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Description

(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide, commonly known as CP-94,253, is a synthetic compound that belongs to the class of non-peptide antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes such as pain perception, stress response, and mood regulation. CP-94,253 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Evaluation in Chemistry

1,3-Dioxolane nucleoside analogs, which are structurally related to (4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide, have significant roles in anti-viral and anti-neoplastic chemotherapy. Research on the synthesis of 2-hydroxymethyl-5-methyl-1,3-dioxolanylpurine nucleosides from 4-acetoxy-2-(benzyloxymethyl)-5-methyldioxolane has been conducted. The study found that different configurations of 1,3-dioxolanes possess distinct conformational biases, potentially influencing their biological activity. However, the synthesized compounds in this study showed inactivity against HCV RNA replication and other viruses in cell-based assays (Bera et al., 2004).

Antitumor Activity

Research has explored the antitumor potential of compounds structurally related to this compound. N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives, particularly those with 5-substitution, have exhibited in vivo antitumor activity. The study highlights the importance of the 5-position substituent in ensuring the compound's activity against solid tumors like Lewis lung carcinoma. The activity is attributed to the compounds existing predominantly as monocations at physiological pH, facilitating efficient distribution (Denny et al., 1987).

Designing Anticancer Agents

The synthesis of functionalized amino acid derivatives has been investigated for their potential in designing new anticancer agents. Compounds have been evaluated for in vitro cytotoxicity against human cancer cell lines, with some displaying promising activity in ovarian and oral cancers. Such compounds provide a basis for further development in anticancer therapeutics (Kumar et al., 2009).

Mass Spectrometry in Characterization

The use of mass spectrometry for characterizing stereoisomeric synthons of cyclopropane amino acids, closely related to the chemical structure , has been studied. The research offers insights into understanding the mass spectrometric behavior of these compounds under atmospheric pressure ionization conditions, providing valuable information for their structural characterization (Cristoni et al., 2000).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the aminomethyl and carbonyl groups could suggest potential for interactions with biological targets, but this would depend on the specific context .

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The study and application of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve modifications to its structure to improve its activity, selectivity, or pharmacokinetic properties .

Properties

IUPAC Name

(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-3-6-7(13-4-12-6)8(11)10-5-1-2-5/h5-7H,1-4,9H2,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYJNVFQWJAIMR-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2C(OCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)[C@H]2[C@@H](OCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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